Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be specific organic molecules or structures within a larger molecular system.
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Biochemical Pathways
The affected biochemical pathways involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Given its use in organic synthesis , it’s likely that these properties would be highly dependent on the specific context and conditions of its use.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of specific organic molecules or structures within a larger molecular system . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action, efficacy, and stability of Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be influenced by various environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Biological Activity
Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C23H22FN3O2S2
Molecular Weight: 455.6 g/mol
IUPAC Name: 2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
The compound consists of a thienopyrimidine core with various substituents that enhance its biological activity. The presence of sulfur and nitrogen atoms in the structure is particularly relevant for its interaction with biological macromolecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies using the MTT assay have demonstrated the ability of related compounds to inhibit the growth of various tumor cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent . The structural features that contribute to this activity include the thienopyrimidine moiety and the presence of sulfur.
Antioxidant Activity
Antioxidative properties have also been attributed to this compound. Research suggests that it can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in metabolic pathways that promote therapeutic effects:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation: It could act on receptor sites that regulate cell growth and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Tumor Cell Lines: A study demonstrated that derivatives of thienopyrimidine compounds showed selective cytotoxicity against human leukemia cells (CCRF-CEM), suggesting a targeted approach in cancer therapy .
- Antimicrobial Testing: Another investigation into related compounds revealed significant antibacterial activity against clinical isolates of Staphylococcus aureus, emphasizing the need for further exploration into their use as therapeutic agents .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-10-15(2)12-18(11-14)27-22(29)21-19(8-9-32-21)26-24(27)33-13-20(28)25-17-6-4-16(5-7-17)23(30)31-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGGTSJFLEZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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